4V9C6Fbz7M
Description
The compound "4V9C6Fbz7M" is a coordination complex characterized by a central metal ion (denoted as "M") surrounded by ligands, including fluoride (F⁻) and benzyl (bz) groups. Such complexes are typically employed in catalysis, material science, or medicinal chemistry due to their redox activity and ligand-exchange properties. The presence of benzyl ligands may confer stability and modulate electronic properties, analogous to organometallic compounds like ferrocene derivatives .
Properties
CAS No. |
321344-57-4 |
|---|---|
Molecular Formula |
C23H22FN3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(8aS)-7-[5-(4-fluorophenyl)-4-pyridin-4-yl-1H-pyrrol-3-yl]-1,2,3,5,6,8a-hexahydroindolizine |
InChI |
InChI=1S/C23H22FN3/c24-19-5-3-17(4-6-19)23-22(16-7-10-25-11-8-16)21(15-26-23)18-9-13-27-12-1-2-20(27)14-18/h3-8,10-11,14-15,20,26H,1-2,9,12-13H2/t20-/m0/s1 |
InChI Key |
KVBWUPVGVUIAIX-FQEVSTJZSA-N |
Isomeric SMILES |
C1C[C@H]2C=C(CCN2C1)C3=CNC(=C3C4=CC=NC=C4)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CC2C=C(CCN2C1)C3=CNC(=C3C4=CC=NC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine involves multiple steps, starting with the preparation of the pyrrole ring, followed by the introduction of the fluorophenyl and pyridinyl groups. The final step involves the formation of the hexahydroindolizine core. The reaction conditions typically include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, tetrahydrofuran
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to the central nervous system.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways involved may include the modulation of neurotransmitter release and receptor activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4V9C6Fbz7M, two structurally and functionally related coordination complexes are analyzed below. Key properties are summarized in Table 1.
Hexacyanoferrate(III) Potassium (K₃[Fe(CN)₆])
- Structure : Central Fe³⁺ ion coordinated to six cyanide (CN⁻) ligands in an octahedral geometry.
- Function : Acts as an oxidizing agent in analytical chemistry (e.g., detecting Fe²⁺ ions) and electroplating .
- Comparison with 4V9C6Fbz7M: Both exhibit a coordination number of 5. K₃[Fe(CN)₆] is redox-active but lacks the steric bulk of benzyl ligands, limiting its application in asymmetric catalysis .
Dichlorobis(ethylenediamine)cobalt(III) Chloride ([Co(en)₂Cl₂]Cl)
- Structure : Co³⁺ center bound to two ethylenediamine (en) ligands and two chloride ions, forming an octahedral complex.
- Function : Used in stereochemistry studies and as a precursor for cobalt-based catalysts .
- Comparison with 4V9C6Fbz7M: Both utilize mixed ligand systems (organic and inorganic). [Co(en)₂Cl₂]Cl employs bidentate en ligands, increasing structural rigidity compared to monodentate benzyl groups in 4V9C6Fbz7M. The chloride ligands in [Co(en)₂Cl₂]Cl facilitate ligand substitution reactions, whereas fluoride in 4V9C6Fbz7M may enhance Lewis acidity .
Table 1: Comparative Analysis of 4V9C6Fbz7M and Similar Compounds
Research Findings and Discussion
Ligand Influence on Reactivity : The benzyl ligands in 4V9C6Fbz7M likely enhance its stability in organic media compared to K₃[Fe(CN)₆], which is water-soluble but decomposes in acidic conditions .
Catalytic Potential: Mixed-ligand complexes like 4V9C6Fbz7M show promise in asymmetric catalysis, leveraging the steric bulk of benzyl groups to control reaction stereoselectivity—a feature absent in [Co(en)₂Cl₂]Cl .
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